molecular formula C19H19NO4 B1512775 2-(9H-Fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid CAS No. 1019641-03-2

2-(9H-Fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid

Cat. No. B1512775
CAS RN: 1019641-03-2
M. Wt: 326.4 g/mol
InChI Key: HOZZVEPRYYCBTO-UUZXFVOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-Fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid, also known as Fmoc-Leu(15N)-OH, is a chemical compound that belongs to the family of amino acids. It is widely used in scientific research due to its unique properties and applications.

Mechanism of Action

2-(9H-Fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid(15N)-OH does not have a specific mechanism of action as it is used as a labeling tool in scientific research. The 15N isotope is used as a tracer to differentiate between isotopes in mass spectrometry analysis, which helps in the identification and quantification of proteins and peptides.
Biochemical and Physiological Effects:
2-(9H-Fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid(15N)-OH does not have any biochemical or physiological effects as it is not used for drug development or treatment. It is only used as a labeling tool in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(9H-Fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid(15N)-OH in lab experiments are its stability, high purity, and the ability to differentiate between isotopes in mass spectrometry analysis. The 15N isotope is a stable isotope, which means that it does not decay over time, making it ideal for long-term experiments. The high purity of 2-(9H-Fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid(15N)-OH ensures that there are no impurities that can interfere with the results of the experiment. The ability to differentiate between isotopes in mass spectrometry analysis helps in the identification and quantification of proteins and peptides.
The limitations of using 2-(9H-Fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid(15N)-OH in lab experiments are its high cost and the complexity of the synthesis process. 2-(9H-Fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid(15N)-OH is a specialized reagent and is not readily available in the market. The synthesis process involves the use of various reagents and solvents, which can be expensive and time-consuming.

Future Directions

There are several future directions for the use of 2-(9H-Fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid(15N)-OH in scientific research. One direction is the use of stable isotope labeling in combination with other techniques, such as X-ray crystallography and cryo-EM, to study protein structure and function. Another direction is the development of new stable isotope-labeled amino acids for use in proteomics research. The use of stable isotope labeling in drug development and clinical trials is also an area of future research.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid(15N)-OH is widely used in scientific research as a stable isotope-labeled amino acid. It is used in proteomics research to study protein structure, function, and interactions. The 15N isotope is used as a tracer to differentiate between isotopes in mass spectrometry analysis. It is also used in NMR spectroscopy to study protein dynamics and folding. 2-(9H-Fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid(15N)-OH is used in peptide synthesis to label peptides for mass spectrometry analysis.

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)/i20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZZVEPRYYCBTO-UUZXFVOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745816
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methyl(~15~N)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-Fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid

CAS RN

1019641-03-2
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methyl(~15~N)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1019641-03-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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